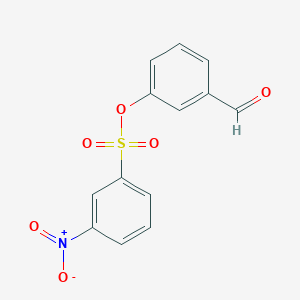

3-Formylphenyl 3-nitrobenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Formylphenyl 3-nitrobenzenesulfonate” is a chemical compound with the molecular formula C13H9NO6S . It has an average mass of 307.279 Da and a monoisotopic mass of 307.015045 Da .

Synthesis Analysis

The synthesis of similar compounds often involves specific methods and reactions . For instance, the synthesis of (3-Formylphenyl) 3-fluorobenzenesulfonate involves the reaction of 3-fluorobenzenesulfonyl chloride with 3-formylphenol in the presence of a base, such as triethylamine or pyridine. The reaction is carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or under reflux conditions.

Chemical Reactions Analysis

While specific chemical reactions involving “3-Formylphenyl 3-nitrobenzenesulfonate” are not available in the current search results, similar compounds like phenylboronic acids are used as synthetic intermediates in organic synthesis . They are important for the synthesis of many inhibitors of serine proteases .

Wissenschaftliche Forschungsanwendungen

Decomposition and Reaction Products

Studies have investigated the decomposition of related nitrobenzenesulfonyl compounds, providing insights into their chemical behavior under various conditions. For instance, Yokoyama et al. (1971) studied the decomposition of m-nitrobenzenesulfonyl peroxide in different solvents, revealing varying products and mechanisms based on the solvent used. This research offers valuable insights into the stability and reactivity of similar nitrobenzenesulfonyl compounds, including 3-Formylphenyl 3-nitrobenzenesulfonate (Yokoyama, Wada, Kobayashi, & Minato, 1971).

Biodegradability and Environmental Impact

Research has also focused on the biodegradability and environmental impact of nitrobenzenesulfonates. Kölbener et al. (1994) investigated the biodegradation of 3-nitrobenzenesulfonate in a laboratory setting, exploring how different activated sludges affect its degradation. This study is relevant for understanding the environmental fate of similar compounds (Kölbener, Baumann, Cook, & Leisinger, 1994).

Synthesis and Characterization

The synthesis of nitrobenzenesulfonyl compounds has been an area of focus, highlighting methods to create these chemicals efficiently. For example, Zhong-xiu (2009) developed a novel green synthesis method for 3-nitrobenzenesulfonyl chloride, emphasizing the reduction of waste and increasing yield. Insights from this study can guide the synthesis of related compounds like 3-Formylphenyl 3-nitrobenzenesulfonate (Chen Zhong-xiu, 2009).

Applications in Analytical Chemistry

Nitrobenzenesulfonyl compounds have been utilized in analytical chemistry, particularly in enhancing detection techniques. Higashi et al. (2006) explored using 4-nitrobenzenesulfonyl chloride for improving the detection of estrogens in liquid chromatography-mass spectrometry. This approach can be potentially applied to the detection of other substances, demonstrating the utility of nitrobenzenesulfonyl derivatives in analytical methods (Higashi, Takayama, Nishio, Taniguchi, & Shimada, 2006).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3-formylphenyl) 3-nitrobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO6S/c15-9-10-3-1-5-12(7-10)20-21(18,19)13-6-2-4-11(8-13)14(16)17/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTMVBGAMANSIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-ethyl-N-phenylacetamide](/img/structure/B2610091.png)

![1-(2-(1H-indol-3-yl)ethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2610092.png)

![1-Spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2610101.png)

![3-((2-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2610104.png)